molecular formula C21H27FN4O2 B5666111 N-({1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl}methyl)-4-fluorobenzamide

N-({1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl}methyl)-4-fluorobenzamide

Cat. No. B5666111
M. Wt: 386.5 g/mol
InChI Key: WDYIXZHSJGSPHE-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that are often explored for their potential in pharmaceutical applications due to their complex structures and functional groups, which can interact with biological targets in specific ways. Its structure suggests potential interactions with various biological receptors or enzymes, contributing to a wide range of biological activities.

Synthesis Analysis

Synthesis approaches for similar compounds typically involve multi-step chemical reactions, starting from simple precursors to gradually build up the complex structure. Key steps might include reductive amination, amide formation, and N-alkylation. For instance, the synthesis of related fluorobenzyl piperazinyl methyl pyrazolopyridine compounds involves reductive amination, amide hydrolysis, and N-alkylation, indicating the complexity and precision required in synthesizing such molecules (Yang Fang-wei, 2013).

Molecular Structure Analysis

Structural elucidation of similar compounds often employs spectroscopic methods like NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state analysis. These techniques help in confirming the molecular framework and identifying functional group placements, which are crucial for understanding the compound's chemical behavior and interaction capabilities.

Chemical Reactions and Properties

Compounds with benzamide and pyrazole moieties are known for their versatile chemical reactivity, allowing for further functionalization or interaction with biological targets. Chemical reactions may include hydrolysis, oxidation, and further substitution reactions, which can modify the compound's physical and chemical properties for specific applications.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. Compounds like the one are expected to have moderate solubility in organic solvents, and their crystalline structure can be analyzed using X-ray diffraction techniques to gain insights into their solid-state properties.

Chemical Properties Analysis

Chemical properties, including reactivity towards acids/bases, nucleophiles/electrophiles, and stability under various conditions, are essential for understanding how such compounds might behave in biological systems or during pharmaceutical formulation. Their interaction with specific enzymes or receptors can be influenced by these chemical properties, affecting their potential therapeutic applications.

  • Synthesis and receptor binding assay of pyrazolopyridine derivatives indicating potential as dopamine receptor ligands (Yang Fang-wei, 2013).
  • Detailed structural analysis and pharmacological evaluation of similar compounds, highlighting the importance of precise molecular architecture for biological activity (L. Wise et al., 1987).

properties

IUPAC Name

N-[[1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-14-15(2)24-25-19(14)9-10-20(27)26-11-3-4-16(13-26)12-23-21(28)17-5-7-18(22)8-6-17/h5-8,16H,3-4,9-13H2,1-2H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYIXZHSJGSPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CCC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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